molecular formula C11H10N2O3 B11889929 N,6,7-trihydroxy-2-naphthimidamide

N,6,7-trihydroxy-2-naphthimidamide

Cat. No.: B11889929
M. Wt: 218.21 g/mol
InChI Key: FEBNSQJKMXTLJU-UHFFFAOYSA-N
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Description

N,6,7-Trihydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H10N2O3 It is known for its unique structure, which includes three hydroxyl groups and an imidamide group attached to a naphthalene ring

Chemical Reactions Analysis

N,6,7-Trihydroxy-2-naphthimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,6,7-Trihydroxy-2-naphthimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which N,6,7-trihydroxy-2-naphthimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

N,6,7-Trihydroxy-2-naphthimidamide can be compared with other hydroxylated naphthalene derivatives, such as:

The uniqueness of this compound lies in its combination of hydroxyl and imidamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N',6,7-trihydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13)

InChI Key

FEBNSQJKMXTLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

Origin of Product

United States

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